molecular formula C25H24N2O5 B12139477 4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12139477
M. Wt: 432.5 g/mol
InChI Key: PFGGGWLSMRRSEE-MRCUWXFGSA-N
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Description

4’-hydroxy-1’-(2-methoxyethyl)-3’-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage between two cyclic structures, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1’-(2-methoxyethyl)-3’-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. The key steps may include:

  • Formation of the indole core through Fischer indole synthesis.
  • Introduction of the spiro linkage via cyclization reactions.
  • Functionalization of the indole and pyrrole rings with appropriate substituents.
  • Final coupling reactions to introduce the 4-methylphenylcarbonyl and prop-2-en-1-yl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-1’-(2-methoxyethyl)-3’-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other reduced forms.

    Substitution: The methoxyethyl and prop-2-en-1-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with spiro linkages often exhibit interesting pharmacological properties, making them candidates for drug discovery.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its spiro structure may impart desirable characteristics such as increased stability or specific interactions with other materials.

Mechanism of Action

The mechanism of action of 4’-hydroxy-1’-(2-methoxyethyl)-3’-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the specific interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrole] derivatives: These compounds share the spiro linkage and indole-pyrrole core structure.

    4-methylphenylcarbonyl derivatives: Compounds with the 4-methylphenylcarbonyl group may exhibit similar chemical reactivity.

    Methoxyethyl-substituted compounds: These compounds share the methoxyethyl functional group.

Uniqueness

The uniqueness of 4’-hydroxy-1’-(2-methoxyethyl)-3’-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione lies in its combination of functional groups and spiro structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-methylphenyl)methylidene]-1'-(2-methoxyethyl)-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H24N2O5/c1-4-13-26-19-8-6-5-7-18(19)25(24(26)31)20(21(28)17-11-9-16(2)10-12-17)22(29)23(30)27(25)14-15-32-3/h4-12,28H,1,13-15H2,2-3H3/b21-20-

InChI Key

PFGGGWLSMRRSEE-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCOC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCOC)O

Origin of Product

United States

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